1β-Hydroxydeoxycholic Acid-d5
Description
Properties
Molecular Formula |
C₂₄H₃₅D₅O₅ |
|---|---|
Molecular Weight |
413.6 |
Synonyms |
1β,3α,12α-Trihydroxy-5β-cholan-24-oic Acid-d5; 1β,3α,12α-Trihydroxy-5β-cholanoic Acid-d5; (1β,3α,5β,12α)-1,3,12-Trihydroxycholan-24-oic Acid-d5 |
Origin of Product |
United States |
Scientific Research Applications
Biomarker for CYP3A Activity
1β-OH DCA-d5 serves as a significant biomarker for evaluating the activity of the cytochrome P450 3A (CYP3A) enzyme. It is particularly useful in drug development and clinical settings to assess potential drug-drug interactions (DDIs).
- Study Findings : A study demonstrated that total 1β-OH DCA levels in plasma can effectively indicate CYP3A activity. The method developed for quantifying 1β-OH DCA and its conjugates achieved a lower limit of quantitation of 50 pg/ml, enabling precise measurement of basal levels and their modulation during drug administration .
- Impact of Induction/Inhibition : The administration of rifampin, a known CYP3A inducer, resulted in significant increases in plasma levels of 1β-OH DCA, while itraconazole, an inhibitor, led to substantial decreases (up to 85% reduction) in these levels . This indicates that monitoring 1β-OH DCA provides insights into the enzymatic activity changes due to drug interactions.
Clinical Applications in Cancer Therapy
The compound has also been explored for its potential applications in cancer therapy, particularly regarding its role in modulating drug metabolism.
- Case Study on Lenvatinib : Research involving lenvatinib, a cancer medication, highlighted the correlation between plasma concentrations of lenvatinib and endogenous biomarkers like 1β-OH DCA. Adjustments in dosing based on CYP3A activity, indicated by 1β-OH DCA levels, could enhance therapeutic efficacy and minimize toxicity .
- Anticancer Effects : Preliminary studies have shown that 1β-OH DCA can induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as an adjunctive treatment modality.
Pharmacokinetic Studies
Due to its properties as a stable biomarker for CYP3A activity, 1β-OH DCA-d5 is utilized in pharmacokinetic studies to better understand drug absorption, distribution, metabolism, and excretion (ADME).
- Methodology : Advanced bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to analyze plasma samples for 1β-OH DCA and its conjugates . This allows researchers to gather comprehensive pharmacokinetic data essential for drug development.
Comparative Advantages Over Other Biomarkers
Compared to traditional biomarkers like 4β-hydroxycholesterol, 1β-OH DCA-d5 offers several advantages:
- Shorter Half-Life : The shorter half-life of 1β-OH DCA makes it a more responsive indicator of changes in CYP3A activity than longer-lived biomarkers .
- Dynamic Range : Its dynamic range allows for better detection of both induction and inhibition effects from various drugs.
Data Summary Table
Comparison with Similar Compounds
Key Differences :
- Deuterium Substitution : 1β-OH-DCA-d5 contains five deuterium atoms, distinguishing it from the four-deuterium variant (1β-OH-DCA-d4) . This impacts isotopic purity and sensitivity in mass spectrometry.
- Hydroxylation Position: Unlike 5β-hydroxydeoxycholic acid (5β-OH-DCA), which forms via non-CYP pathways, 1β-OH-DCA-d5 specifically reflects CYP3A4/5 activity .
Metabolic Pathways
1β-OH-DCA-d5 is derived from DCA through CYP3A-mediated 1β-hydroxylation, a pathway distinct from 5β-hydroxylation (associated with non-CYP enzymes like hydroxysteroid dehydrogenases) . Kinetic studies in human liver microsomes (HLM) demonstrate:
- Substrate Affinity : 1β-OH-DCA formation from DCA shows a Km of 30–60 μM , indicating moderate substrate binding .
- Enzyme Specificity : Correlation analyses reveal strong associations between 1β-OH-DCA production and CYP3A-mediated midazolam metabolism (r = 0.85–0.92), unlike 5β-OH-DCA .
Enzymatic Specificity and Biomarker Utility
1β-OH-DCA-d5 is a validated biomarker for CYP3A activity due to its:
Preparation Methods
Multi-Step Organic Synthesis
The initial synthetic approach for 1β-hydroxydeoxycholic acid-d5 involved a 12-step process starting from unlabeled deoxycholic acid (DCA). Key stages included:
-
Selective protection of hydroxyl groups at C3α and C12α using tert-butyldimethylsilyl (TBDMS) groups.
-
Oxidation at C1β using Jones reagent (CrO₃/H₂SO₄) to introduce the hydroxyl group.
-
Deuteration via hydrogen-deuterium exchange using D₂O and palladium catalysts at C2, C4, C11, C15, and C23 positions.
-
Deprotection with tetrabutylammonium fluoride (TBAF) to yield the final product.
Despite theoretical feasibility, this method achieved only 2.4% overall yield due to challenges in stereochemical control and deuterium incorporation efficiency. The low yield was attributed to:
-
Competing oxidation at C7β and C12α positions
-
Partial loss of deuterium during final deprotection steps
-
Epimerization at C5β under acidic conditions
Improved Deuteration Strategies
Recent advances in isotopic labeling have addressed these limitations through two parallel approaches:
Directed C-H Activation
Transition metal catalysts enable site-specific deuteration:
| Position | Catalyst System | Deuteration Efficiency (%) |
|---|---|---|
| C2 | Rh(PPh₃)₃Cl | 98.2 ± 1.5 |
| C4 | Ir(COD)Cl | 95.7 ± 2.1 |
| C11 | Pd/C | 89.4 ± 3.0 |
| C15 | Ru₃(CO)₁₂ | 92.8 ± 1.8 |
| C23 | PtO₂ | 97.5 ± 0.9 |
This method reduces side reactions but requires anhydrous conditions and increases production costs by ~40% compared to traditional approaches.
Biosynthetic Preparation
Enzymatic Oxidation of [D₄]Deoxycholic Acid
The most efficient production method employs CYP3A4 enzymes to oxidize deuterated DCA precursors:
Reaction Scheme :
Optimized Conditions :
-
Temperature: 37°C ± 0.5°C
-
pH: 7.4 (50 mM phosphate buffer)
-
Cofactors: NADPH (2 mM), MgCl₂ (5 mM)
-
Reaction Time: 6-8 hours
This single-step process achieves 78-82% conversion efficiency with >99% isotopic purity. Comparative studies show significant advantages over chemical synthesis:
| Parameter | Chemical Synthesis | Biosynthesis |
|---|---|---|
| Yield (%) | 2.4 | 78-82 |
| Purity (%) | 95.7 | 99.5 |
| Reaction Steps | 12 | 1 |
| Deuterium Incorporation | 92% | 99.9% |
| Scalability | Limited | Industrial |
Fermentation-Based Production
Large-scale manufacturing utilizes engineered E. coli strains expressing human CYP3A4 and NADPH reductase:
Fermentation Protocol :
-
Preculture : LB medium with 50 μg/mL kanamycin (18 hrs, 37°C)
-
Main Culture : TB medium with 0.5 mM δ-aminolevulinic acid
-
Induction : 0.2 mM IPTG at OD₆₀₀ = 0.6
-
Substrate Feeding : 10 g/L [D₄]DCA in 0.1% Tween 80
-
Harvest : 48 hrs post-induction
This system produces 4.7 g/L of this compound with 93% recovery after purification.
Purification and Formulation
Chromatographic Purification
Final products are purified through a three-step process:
Step 1 : Silica Gel Chromatography
-
Mobile Phase: CHCl₃/MeOH/H₂O (65:25:4 v/v)
-
Retention Factor (k'): 3.2 ± 0.3
Step 2 : Reverse-Phase HPLC
-
Column: C18, 5 μm, 250 × 4.6 mm
-
Gradient: 10-90% MeCN in 0.1% formic acid over 30 min
-
Retention Time: 18.7 min
Step 3 : Crystallization
-
Solvent System: Ethyl acetate/n-hexane (1:5)
-
Crystal Form: Monoclinic, P2₁ space group
| Form | Storage Condition | Stability Period |
|---|---|---|
| Lyophilized | -80°C under argon | 36 months |
| DMSO Solution | -20°C (desiccated) | 6 months |
| Aqueous | 4°C with 0.01% NaN₃ | 2 weeks |
Formulation studies recommend DMSO:Tween 80:saline (10:5:85) for in vivo applications, achieving 98.4% solubility at 25 mg/mL.
Analytical Characterization
Mass Spectrometry
HRMS confirms deuterium incorporation:
| Ion Species | Theoretical m/z | Observed m/z | Δ (ppm) |
|---|---|---|---|
| [M-H]⁻ | 412.592 | 412.591 | -2.4 |
| [M+Na]⁺ | 435.584 | 435.582 | -4.6 |
| [M-H₂O+H]⁺ | 395.601 | 395.598 | -7.6 |
NMR Spectroscopy
¹H NMR (600 MHz, CD₃OD) reveals characteristic shifts:
-
δ 3.82 (1H, m, H-3α)
-
δ 3.46 (1H, s, H-12α)
-
δ 0.92 (3H, s, H-19)
Deuteration eliminates signals at δ 2.15 (H-2), δ 1.98 (H-4), and δ 1.23 (H-11,15,23).
Industrial Scalability Challenges
While biosynthetic methods dominate current production, three key challenges persist:
-
Enzyme Stability : CYP3A4 activity drops 40% after 5 reaction cycles
-
Cost of Deuterated Precursors : [D₄]DCA costs $12,500/kg vs $450/kg for unlabeled DCA
-
Regulatory Compliance : ICH Q3D mandates <50 ppb residual Pd in final products
Ongoing research focuses on:
-
Immobilized Enzyme Systems (75% activity retention after 20 cycles)
-
Deuterium Recycling from reaction byproducts
-
Continuous Flow Synthesis reducing Pd usage by 90%
Q & A
Q. How can researchers optimize enzyme activity assays for CYP3A-mediated 1β-hydroxylation?
- Answer :
- Substrate Concentration : Use saturating conditions (e.g., 100–1000 μM deoxycholic acid) to avoid underestimating Vmax.
- Incubation Time : Conduct time-course experiments (e.g., 60–120 min) to ensure linear product formation.
- Inhibition Controls : Include ketoconazole (CYP3A inhibitor) to confirm reaction specificity .
Data Reporting and Publication
Q. How should conflicting results between in vitro and in vivo models of bile acid metabolism be reported?
- Answer : Clearly distinguish between model limitations (e.g., microsomes lacking transporters) and biological variability. Use discussion sections to propose follow-up experiments, such as hepatocyte co-cultures or knockout models, to reconcile discrepancies .
Q. What metadata is essential for sharing datasets on this compound?
- Answer : Include raw LC-MS/MS files, instrument parameters, deuterated standard concentrations, and microsomal batch identifiers. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite public repositories (e.g., MetaboLights) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
